molecular formula C17H15NO5 B3461180 (E)-2-benzamido-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid

(E)-2-benzamido-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid

Cat. No.: B3461180
M. Wt: 313.30 g/mol
InChI Key: FMGRRATWBSCEBF-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-benzamido-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamido group, a hydroxy group, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-benzamido-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid typically involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with benzamide under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by acidification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

(E)-2-benzamido-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

Scientific Research Applications

(E)-2-benzamido-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-2-benzamido-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-benzamido-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-2-benzamido-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-23-15-8-7-11(10-14(15)19)9-13(17(21)22)18-16(20)12-5-3-2-4-6-12/h2-10,19H,1H3,(H,18,20)(H,21,22)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGRRATWBSCEBF-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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